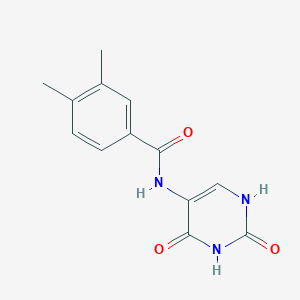
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CK2-IN-10 is a chemical compound known for its role as an inhibitor of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and survival. CK2-IN-10 has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CK2-IN-10 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: The core structure of CK2-IN-10 is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Industrial Production Methods: Industrial production of CK2-IN-10 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: CK2-IN-10 undergoes several types of chemical reactions, including:
Oxidation: CK2-IN-10 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on CK2-IN-10, altering its activity.
Substitution: Substitution reactions are commonly used to introduce different functional groups to the compound.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of CK2-IN-10 with modified functional groups, which can exhibit different levels of inhibitory activity against protein kinase CK2 .
Applications De Recherche Scientifique
CK2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of protein kinase CK2 in various biochemical pathways.
Biology: Employed in cell biology research to investigate the role of CK2 in cell growth, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where CK2 is implicated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CK2
Mécanisme D'action
CK2-IN-10 exerts its effects by inhibiting the activity of protein kinase CK2. The compound binds to the allosteric site of CK2, preventing its interaction with substrates and thereby blocking its kinase activity. This inhibition disrupts various signaling pathways, including the PI3K-Akt and NF-κB pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds:
SGC-CK2-1: Another CK2 inhibitor with a different mechanism of action.
Tetrabromocinnamic Derivatives: Known for their inhibitory activity against CK2.
Natural Product Derivatives: Various natural products have shown potential as CK2 inhibitors .
Uniqueness of CK2-IN-10: CK2-IN-10 is unique due to its high selectivity and potency as an allosteric inhibitor of CK2. Unlike other inhibitors that target the ATP-binding site, CK2-IN-10 binds to an allosteric site, providing a novel mechanism of action and potentially reducing off-target effects .
Propriétés
Formule moléculaire |
C13H13N3O3 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C13H13N3O3/c1-7-3-4-9(5-8(7)2)11(17)15-10-6-14-13(19)16-12(10)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19) |
Clé InChI |
RKCZDZMCIPPVEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CNC(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















